Benzyl (1-(3-bromophenyl)ethyl)carbamate
Overview
Description
Benzyl (1-(3-bromophenyl)ethyl)carbamate is a chemical compound with the molecular formula C16H16BrNO2 and a molecular weight of 334.21 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by the presence of a bromophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(3-bromophenyl)ethyl)carbamate typically involves the reaction of benzyl carbamate with 1-(3-bromophenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (1-(3-bromophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl carbamates.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Scientific Research Applications
Benzyl (1-(3-bromophenyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential pharmacological properties, although it is not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carbamate group may also play a role in binding to active sites of enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
1-(3-bromophenyl)ethyl carbamate: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
Benzyl (1-(3-bromophenyl)ethyl)carbamate is unique due to the presence of both the benzyl and bromophenyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
benzyl N-[1-(3-bromophenyl)ethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKNNBIUNQMMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186665 | |
Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-58-1 | |
Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903556-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201186665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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